N',4-dihydroxy-3-nitrobenzenecarboximidamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxy-3-nitrobenzenecarboximidamide typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the hydroxy and carboximidamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Carboximidamide Formation:
Industrial Production Methods
Industrial production methods for N’,4-dihydroxy-3-nitrobenzenecarboximidamide are typically scaled-up versions of laboratory synthesis methods. These methods involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,4-dihydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N’,4-dihydroxy-3-aminobenzenecarboximidamide .
Scientific Research Applications
N’,4-dihydroxy-3-nitrobenzenecarboximidamide has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Biological Studies: Used in studies to understand its effects on biological systems and its potential as a biochemical marker.
Mechanism of Action
The mechanism of action of N’,4-dihydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N’,4-dihydroxy-3-aminobenzenecarboximidamide: Similar structure but with an amino group instead of a nitro group.
N’,4-dihydroxybenzenecarboximidamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
N’,4-dihydroxy-3-nitrobenzenecarboximidamide is unique due to the presence of both hydroxy and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications .
Properties
IUPAC Name |
N',4-dihydroxy-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXSOHHXZWEJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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